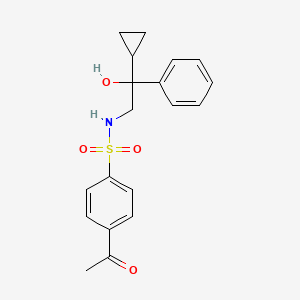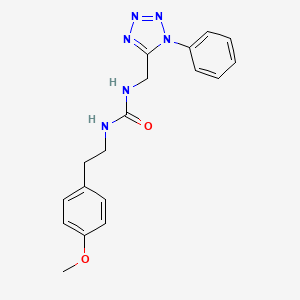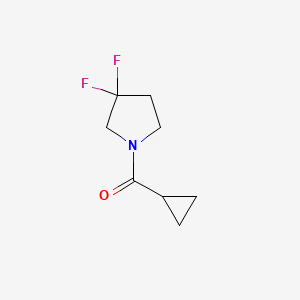![molecular formula C10H14O3 B2888014 Methyl (1R,2R,4R)-rel-5-oxobicyclo[2.2.2]octane-2-carboxylate CAS No. 49826-55-3](/img/structure/B2888014.png)
Methyl (1R,2R,4R)-rel-5-oxobicyclo[2.2.2]octane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl (1R,2R,4R)-rel-5-oxobicyclo[2.2.2]octane-2-carboxylate” is a chemical compound . It’s a type of ester, which are commonly used in a wide variety of applications, including pharmaceuticals, plastics, and more .
Synthesis Analysis
The synthesis of compounds like “Methyl (1R,2R,4R)-rel-5-oxobicyclo[2.2.2]octane-2-carboxylate” often involves complex chemical reactions . For instance, one approach to synthesizing similar structures involves an organocatalytic formal [4 + 2] cycloaddition reaction . This allows for the rapid creation of a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .Molecular Structure Analysis
The molecular structure of “Methyl (1R,2R,4R)-rel-5-oxobicyclo[2.2.2]octane-2-carboxylate” is characterized by a bicyclo[2.2.2]octane core . This core is a privileged molecular structure embedded in numerous compounds with various functions .Chemical Reactions Analysis
The chemical reactions involving “Methyl (1R,2R,4R)-rel-5-oxobicyclo[2.2.2]octane-2-carboxylate” can be complex and varied . For example, an asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis has been realized .Physical And Chemical Properties Analysis
“Methyl (1R,2R,4R)-rel-5-oxobicyclo[2.2.2]octane-2-carboxylate” has a molecular weight of 182.22 . It is a liquid at room temperature and should be stored at 4 degrees Celsius .Scientific Research Applications
Synthesis of Tropane Alkaloids
The compound serves as a precursor in the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the family of tropane alkaloids . These alkaloids have a wide array of biological activities, making the synthesis process critical for pharmaceutical applications.
Organic Synthesis Catalysis
Methyl (1R,2R,4R)-rel-5-oxobicyclo[2.2.2]octane-2-carboxylate can be used in organic reactions catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO). These reactions are noted for starting from readily available substrates and proceeding under mild conditions, which are environmentally friendly and sometimes allow for catalyst recycling .
Development of Plant-Protection Products
The compound has potential applications in the synthesis of third-generation ionic liquids with intended biological activity, particularly as plant-protection products . This application is significant for agricultural chemistry and the development of new pesticides.
Enantioselective Synthesis
It is used in the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions. This process is important for creating compounds with a bicyclic structure found in many natural products and significant molecules like platencin .
Future Directions
The future directions for “Methyl (1R,2R,4R)-rel-5-oxobicyclo[2.2.2]octane-2-carboxylate” and similar compounds could involve further exploration of their potential applications in various fields, such as pharmaceuticals and materials science . The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules, and therefore it is highly desirable for relevant drug discovery .
properties
IUPAC Name |
methyl (1R,2R,4R)-5-oxobicyclo[2.2.2]octane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-13-10(12)8-4-7-3-2-6(8)5-9(7)11/h6-8H,2-5H2,1H3/t6-,7-,8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPKSKFPVYAYCF-BWZBUEFSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CCC1CC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H]2CC[C@@H]1CC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (1R,2R,4R)-rel-5-oxobicyclo[2.2.2]octane-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[3-Hydroxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B2887937.png)



![(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2887942.png)
![[(2,5-Dimethoxyphenyl)carbamoyl]methyl furan-3-carboxylate](/img/structure/B2887945.png)
![4-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamido)benzamide](/img/structure/B2887946.png)

![2-[(4-ethenylbenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2887950.png)


